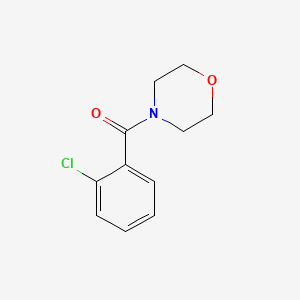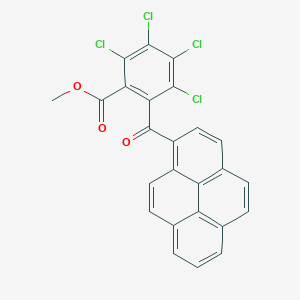![molecular formula C33H20Cl2N2O4 B4949447 2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)](/img/structure/B4949447.png)
2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[methylenebis(4,1-phenyleneimino)]bis(3-chloronaphthoquinone), commonly known as MCNQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MCNQ is a member of the naphthoquinone family and is a derivative of 1,4-naphthoquinone.
作用機序
The mechanism of action of MCNQ is not fully understood. However, studies have shown that MCNQ exhibits redox properties and can undergo oxidation-reduction reactions. MCNQ has also been shown to interact with various enzymes and proteins, leading to changes in their activity. The exact mechanism of action of MCNQ is an area of ongoing research.
Biochemical and Physiological Effects:
MCNQ has been shown to exhibit various biochemical and physiological effects. Studies have shown that MCNQ exhibits anti-inflammatory and antioxidant properties, which can help in the treatment of various diseases. MCNQ has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer. However, further studies are required to fully understand the biochemical and physiological effects of MCNQ.
実験室実験の利点と制限
MCNQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. MCNQ is also soluble in various organic solvents, making it easy to handle in lab experiments. However, MCNQ has some limitations. It is a toxic compound and requires careful handling. The exact toxicity of MCNQ is not fully understood, and further studies are required to fully understand its toxicity.
将来の方向性
There are several future directions for the research on MCNQ. One of the major areas of research is in the field of biomedicine, where MCNQ has shown potential for the treatment of various diseases. Further studies are required to fully understand the mechanism of action of MCNQ and its potential applications in the treatment of diseases. MCNQ can also be studied for its potential applications in the field of organic electronics, where it has shown promise as an electron acceptor. Further research is required to optimize the performance of MCNQ in organic photovoltaic devices.
合成法
MCNQ can be synthesized through a multi-step process involving the reaction of 1,4-naphthoquinone with 4,4'-diaminodiphenylmethane followed by the reaction with 3-chloro-1,2-epoxypropane. The resulting product is then oxidized to yield MCNQ. The synthesis method of MCNQ has been optimized to achieve high yields and purity.
科学的研究の応用
MCNQ has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research is in the field of organic electronics, where MCNQ has been used as an electron acceptor in organic photovoltaic devices. MCNQ has also been studied for its potential applications in the field of biomedicine. Studies have shown that MCNQ exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and cardiovascular diseases.
特性
IUPAC Name |
2-chloro-3-[4-[[4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]phenyl]methyl]anilino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H20Cl2N2O4/c34-26-28(32(40)24-7-3-1-5-22(24)30(26)38)36-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)37-29-27(35)31(39)23-6-2-4-8-25(23)33(29)41/h1-16,36-37H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRKMJEGUGAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC5=C(C(=O)C6=CC=CC=C6C5=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![bis[2-(dimethylamino)ethyl] 3,3'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)dipropanoate](/img/structure/B4949373.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4949382.png)
![4-(2,5-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4949384.png)
![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4949389.png)

![3-(4-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4949405.png)

![N-[(4-chlorophenyl)(phenyl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4949412.png)

![5-acetyl-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4949425.png)
![methyl 2-[(4,6-dimethyl-2-quinazolinyl)thio]propanoate](/img/structure/B4949430.png)

![N-{3-[4-(4-chlorophenyl)-1-piperazinyl]propyl}-N'-phenylurea](/img/structure/B4949474.png)